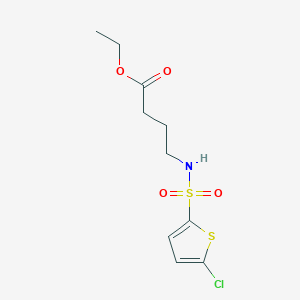
(2R)-3-Ethyl-2-methylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Ethyl-2-methylhexan-1-amine, also known as Higenamine, is a natural compound found in various plants such as Aconitum japonicum and Nelumbo nucifera. Higenamine has been used in traditional medicine for centuries due to its bronchodilator and anti-inflammatory properties. In recent years, Higenamine has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
(2R)-3-Ethyl-2-methylhexan-1-amine exerts its effects through various mechanisms such as beta-adrenergic receptor activation, calcium channel modulation, and phosphodiesterase inhibition. (2R)-3-Ethyl-2-methylhexan-1-amine has been shown to activate beta-1 and beta-2 adrenergic receptors, which leads to increased myocardial contractility and bronchodilation. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to modulate calcium channels, which leads to increased calcium influx and improved cardiac function. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to inhibit phosphodiesterase, which leads to increased cAMP levels and improved cardiac function.
Biochemische Und Physiologische Effekte
(2R)-3-Ethyl-2-methylhexan-1-amine has been found to have various biochemical and physiological effects such as increased heart rate, increased myocardial contractility, bronchodilation, and improved glucose metabolism. (2R)-3-Ethyl-2-methylhexan-1-amine has been shown to increase heart rate by activating beta-1 adrenergic receptors. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to increase myocardial contractility by activating beta-1 and beta-2 adrenergic receptors and modulating calcium channels. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to have bronchodilator effects by activating beta-2 adrenergic receptors. (2R)-3-Ethyl-2-methylhexan-1-amine has also been found to improve glucose metabolism by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-3-Ethyl-2-methylhexan-1-amine has several advantages for lab experiments such as its availability, low toxicity, and ability to target specific receptors. (2R)-3-Ethyl-2-methylhexan-1-amine can be easily synthesized or extracted from natural sources, which makes it readily available for lab experiments. (2R)-3-Ethyl-2-methylhexan-1-amine also has low toxicity, which makes it a safe compound to use in lab experiments. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine can target specific receptors such as beta-1 and beta-2 adrenergic receptors, which makes it a useful tool for studying these receptors. However, one limitation of (2R)-3-Ethyl-2-methylhexan-1-amine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (2R)-3-Ethyl-2-methylhexan-1-amine. One area of research is the development of novel (2R)-3-Ethyl-2-methylhexan-1-amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of (2R)-3-Ethyl-2-methylhexan-1-amine as a therapeutic agent for other diseases such as cancer and neurological disorders. Additionally, more research is needed to elucidate the molecular mechanisms underlying the effects of (2R)-3-Ethyl-2-methylhexan-1-amine on various physiological processes. Overall, (2R)-3-Ethyl-2-methylhexan-1-amine has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological properties and therapeutic potential.
Synthesemethoden
(2R)-3-Ethyl-2-methylhexan-1-amine can be synthesized through various methods such as extraction from natural sources or chemical synthesis. One of the most common methods for chemical synthesis is the reduction of norcoclaurine, which is a precursor of (2R)-3-Ethyl-2-methylhexan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-3-Ethyl-2-methylhexan-1-amine has been studied for its potential therapeutic effects in various diseases such as cardiovascular diseases, respiratory diseases, and metabolic disorders. Studies have shown that (2R)-3-Ethyl-2-methylhexan-1-amine can improve cardiac function by increasing myocardial contractility and reducing myocardial ischemia-reperfusion injury. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to have bronchodilator effects, which make it a potential treatment for respiratory diseases such as asthma. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to have anti-obesity and anti-diabetic effects, which make it a potential treatment for metabolic disorders.
Eigenschaften
IUPAC Name |
(2R)-3-ethyl-2-methylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUSVTXPYJYFB-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Ethyl-2-methylhexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)





![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)


![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)